BenchChemオンラインストアへようこそ!

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

COX-2 inhibition anti-inflammatory cyclooxygenase selectivity

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1209073-83-5, molecular formula C₈H₆F₃N₃O₂S, MW 265.21) is a heterocyclic building block featuring a fused imidazo[2,1-b][1,3,4]thiadiazole bicyclic core with a trifluoromethyl substituent at the C-2 position and an ethyl carboxylate ester at the C-6 position. The imidazo[2,1-b][1,3,4]thiadiazole scaffold has been extensively validated across six decades of medicinal chemistry research, demonstrating versatile pharmacological activities including anticancer, antitubercular, anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Molecular Formula C8H6F3N3O2S
Molecular Weight 265.21
CAS No. 1209073-83-5
Cat. No. B2878946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
CAS1209073-83-5
Molecular FormulaC8H6F3N3O2S
Molecular Weight265.21
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F
InChIInChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3
InChIKeyOOWVPUKANARZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1209073-83-5): Core Scaffold, Physicochemical Profile, and Procurement Specifications


Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1209073-83-5, molecular formula C₈H₆F₃N₃O₂S, MW 265.21) is a heterocyclic building block featuring a fused imidazo[2,1-b][1,3,4]thiadiazole bicyclic core with a trifluoromethyl substituent at the C-2 position and an ethyl carboxylate ester at the C-6 position . The imidazo[2,1-b][1,3,4]thiadiazole scaffold has been extensively validated across six decades of medicinal chemistry research, demonstrating versatile pharmacological activities including anticancer, antitubercular, anti-inflammatory, antimicrobial, and kinase inhibitory properties [1]. The C-2 trifluoromethyl group confers enhanced lipophilicity and metabolic stability, while the C-6 ethyl ester provides a hydrolytically labile synthetic handle enabling derivatization to carboxylic acids, amides, and other functional congeners [2]. The compound is commercially available from multiple ISO-certified suppliers at ≥97% purity with defined storage conditions (sealed, dry, 2–8 °C), making it a tractable starting material for medicinal chemistry and library synthesis programs .

Why Ethyl 2-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Cannot Be Replaced by Unsubstituted or 6-Aryl Analogs in Structure–Activity Programs


The imidazo[2,1-b][1,3,4]thiadiazole scaffold displays pronounced structure–activity relationship (SAR) sensitivity at both the C-2 and C-6 positions, making generic substitution scientifically unsound [1]. The C-2 trifluoromethyl group is not merely a lipophilicity modifier—it fundamentally alters the electronic character of the bicyclic core through its strong electron-withdrawing inductive effect, which has been shown to modulate COX-2 versus COX-1 selectivity by >40 percentage points compared with non-fluorinated 2-alkyl/aryl analogs [2]. At C-6, the ethyl carboxylate ester provides a chemically addressable handle for hydrolysis, amidation, or reduction chemistry that is entirely absent in the more commonly studied 6-aryl-substituted imidazo[2,1-b][1,3,4]thiadiazoles, which represent synthetic endpoints rather than diversifiable intermediates [3]. Simply substituting a 6-aryl-2-CF₃ analog or a 2-unsubstituted 6-carboxylate ester would eliminate either the synthetic versatility conferred by the ester or the metabolic stability and target-binding advantages imparted by the CF₃ group, respectively [1][3].

Quantitative Differentiation Evidence for Ethyl 2-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Versus Closest Analogs


C-2 Trifluoromethyl Confers COX-2 Selectivity Advantage of >40 Percentage Points Over COX-1 Versus 2,6-Diaryl Non-Fluorinated Analogs

In a direct comparative enzymatic assay, 2-trifluoromethyl/sulfonamido-5,6-diaryl imidazo[2,1-b][1,3,4]thiadiazoles demonstrated selective COX-2 inhibition in the range of 49.4–80.6% while limiting COX-1 inhibition to only 8.6–30.6%, yielding a COX-2/COX-1 selectivity window of approximately 40–70 percentage points [1]. By contrast, 2,6-diaryl imidazo[2,1-b][1,3,4]thiadiazoles lacking the electron-withdrawing C-2 substituent exhibit attenuated COX-2 selectivity, with certain derivatives (e.g., compound 5c) showing higher COX-2 inhibition than diclofenac but without the same degree of COX-1 sparing reported for the 2-CF₃ series [2]. The C-2 CF₃ group's strong electron-withdrawing character (−I effect) is mechanistically implicated in modulating the electronic environment of the heterocyclic core to favor COX-2 binding pocket complementarity [1].

COX-2 inhibition anti-inflammatory cyclooxygenase selectivity trifluoromethyl SAR

Antitubercular Activity: 2-Trifluoromethyl-6-aryl Imidazothiadiazoles Achieve MIC Values of 1.56–3.12 µg/mL, Representing ≥4-Fold Improvement Over 2-Sulfonamido Congeners (MIC >6.25 µg/mL)

Two independent studies establish the antitubercular advantage of 2-CF₃-substituted imidazo[2,1-b][1,3,4]thiadiazoles over 2-sulfonamido analogs. Gadad et al. (2004) reported that 2-sulfonamido/trifluoromethyl-6-aryl derivatives exhibited moderate anti-TB activity with percentage inhibition of 29–58% at a MIC of >6.25 µg/mL against M. tuberculosis H37Rv in the BACTEC radiometric assay [1]. Subsequently, Alegaon et al. (2012) demonstrated that 2-(trifluoromethyl)-6-aryl imidazo[2,1-b][1,3,4]thiadiazoles carrying a rhodanine-3-acetic acid moiety at a derivatized position achieved substantially improved MIC values in the range of 1.56–3.12 µg/mL—a ≥2- to 4-fold potency enhancement relative to the earlier 2-sulfonamido/trifluoromethyl mixed series [2]. The CF₃ group at C-2, in combination with appropriate C-6 derivatization, is thus a key determinant of anti-TB potency within this chemotype [1][2].

antitubercular Mycobacterium tuberculosis MIC trifluoromethyl advantage

C-6 Ethyl Ester Enables Hydrolysis to Carboxylic Acid and Subsequent Amidation: A Derivatization Node Absent in 6-Aryl Imidazothiadiazoles

The C-6 ethyl carboxylate ester of the target compound is a chemically addressable functional group that can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1246552-94-2), which in turn serves as a substrate for amide coupling, esterification, or reduction chemistry [1]. This contrasts with the predominant 6-aryl substituted imidazo[2,1-b][1,3,4]thiadiazoles that dominate the primary literature, which lack a functionalizable C-6 handle and are typically prepared as terminal screening compounds rather than intermediates for diversification [2]. The 6-carbethoxy imidazo[2,1-b][1,3,4]thiadiazole series has been explicitly utilized to generate carboxylic acid derivatives for anti-inflammatory, analgesic, and antipyretic evaluation, demonstrating the practical utility of this ester-to-acid conversion in SAR campaigns [1]. The ethyl ester form offers superior storage stability and organic solubility compared to the free carboxylic acid (CAS 1246552-94-2), facilitating purification by column chromatography and long-term storage under standard conditions (sealed, dry, 2–8 °C) .

ester hydrolysis amide coupling building block derivatization medicinal chemistry

Imidazo[2,1-b][1,3,4]thiadiazole Scaffold Delivers Nanomolar Kinase Inhibition: ALK5 IC₅₀ = 0.0012 µM and MNK1/2 IC₅₀ = 6.1–12.8 nM in Optimized Derivatives

The imidazo[2,1-b][1,3,4]thiadiazole core has been validated as a kinase-inhibitory scaffold with exceptional potency. Patel et al. (2015) reported compound 6d—a 2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole derivative—with ALK5 IC₅₀ = 0.0012 µM (1.2 nM) and 91% elective inhibition of P38α kinase at 10 µM, demonstrating both potency and selectivity within the kinome [1]. More recently, Qiu et al. (2026) disclosed imidazo[2,1-b][1,3,4]thiadiazole-based MNK1/2 inhibitors with IC₅₀ values of 6.1/8.1 nM (HD202A) and oral bioavailability F = 42.1% in rodent models, confirming that the scaffold supports both target engagement and favorable pharmacokinetics [2]. These data establish the imidazo[2,1-b][1,3,4]thiadiazole nucleus—and by extension, building blocks such as the target compound that preserve the core structure—as a privileged starting point for kinase-focused drug discovery [1][2].

kinase inhibition ALK5 MNK1/2 nanomolar potency anticancer

Physicochemical Differentiation: C-2 CF₃ Modulates LogP, Solubility, and Metabolic Stability Relative to 2-Unsubstituted and 2-Methyl Congeners

The trifluoromethyl group is well-established in medicinal chemistry to increase lipophilicity (ΔLogP ≈ +0.5 to +1.0 units vs. –H or –CH₃) while simultaneously enhancing metabolic stability by protecting adjacent positions from cytochrome P450-mediated oxidative metabolism [1]. In the imidazo[2,1-b][1,3,4]thiadiazole series, a comprehensive drug-likeness analysis of 32 derivatives by Marc et al. (2024) demonstrated that lipophilicity (LogP) directly correlates with gastrointestinal absorption and bioavailability parameters, with the imidazo[2,1-b][1,3,4]thiadiazole derivatives showing good GI absorption and moderate bioactivity scores (range −1.25 to −0.06) [2]. The C-2 CF₃ substituent contributes to this favorable profile by modulating the electron density of the heterocyclic core, which in turn affects both passive membrane permeability and target-binding thermodynamics [1][2]. Removal of the CF₃ group (e.g., substitution with –H or –CH₃) would be predicted to reduce LogP by approximately 0.5–1.0 units, potentially compromising membrane permeability and target engagement for intracellular targets [1].

lipophilicity LogP metabolic stability physicochemical properties drug-likeness

Commercial Availability at Defined Purity (≥97%): Supply Chain Differentiation from Research-Grade 6-Aryl and 2-Unsubstituted Analogs

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1209073-83-5) is commercially stocked by multiple ISO-certified suppliers with documented purity specifications: ChemScene (Cat. CS-1223865, ≥98% purity) , MolCore (Cat. MC27B785, NLT 97% purity, ISO-certified) , and Key Organics (via Hoelzel-Biotech, Cat. HA-0202) [1]. The compound is available in graduated quantities (1 mg to 100 mg), enabling initial pilot reactions to scale-up without changing supplier. Recommended storage conditions are sealed, dry, 2–8 °C . This contrasts with the 6-aryl-2-CF₃ analogs, which are typically synthesized in-house by academic laboratories and are not available as off-the-shelf building blocks from major chemical suppliers, imposing a 2- to 4-week synthesis lead time for custom preparation versus same-day dispatch for the target compound [1]. The defined purity specification (≥97–98%) ensures reproducible reactivity in subsequent derivatization steps, reducing the risk of failed couplings or ambiguous SAR data attributable to impurity-related artifacts.

procurement commercial availability purity specification ISO certification supply chain

Highest-Impact Procurement Scenarios for Ethyl 2-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has yielded ALK5 inhibitors with IC₅₀ = 0.0012 µM [1] and MNK1/2 inhibitors with IC₅₀ = 6.1–12.8 nM and oral bioavailability F = 42.1% [2]. The target compound preserves this intact bicyclic core while providing the C-6 ethyl ester as a vector for fragment growing via amide coupling or hydrolysis to the carboxylic acid. Procurement of this building block enables parallel library synthesis of C-6 amide, ester, and acid congeners for kinase selectivity profiling without de novo scaffold construction [3].

COX-2 Selective Anti-Inflammatory Agent Development

The C-2 CF₃ substituent has been directly linked to COX-2 selective inhibition (49.4–80.6%) with COX-1 sparing (8.6–30.6%), a selectivity window of ≥40 percentage points that is not observed with non-fluorinated 2-aryl analogs [1]. Medicinal chemistry teams pursuing gastrointestinal-sparing NSAIDs should procure the target compound specifically for its C-2 CF₃ motif, which can be retained while diversifying the C-6 ester into amide or acid bioisosteres to optimize potency and pharmacokinetics [1][2].

Antitubercular Lead Generation Against Drug-Resistant M. tuberculosis

2-Trifluoromethyl-substituted imidazo[2,1-b][1,3,4]thiadiazoles have demonstrated MIC values of 1.56–3.12 µg/mL against M. tuberculosis H37Rv, representing a ≥2- to 4-fold improvement over 2-sulfonamido/trifluoromethyl mixed analogs (MIC >6.25 µg/mL) [1][2]. The target compound's C-6 ester can be hydrolyzed and coupled to rhodanine-3-acetic acid or related warheads that were present in the most potent anti-TB derivatives, providing a direct synthetic route to optimized antitubercular candidates [2].

Medicinal Chemistry Building Block Procurement for Parallel Library Synthesis

With off-the-shelf availability from ≥3 ISO-certified suppliers at ≥97% purity [1][2][3], the target compound is immediately deployable in parallel synthesis workflows. The C-6 ethyl ester enables at least three orthogonal diversification reactions (hydrolysis to acid, direct amidation, reduction to alcohol) without protecting group manipulation, contrasting with 6-aryl analogs that require de novo synthesis for each derivative . This procurement scenario is optimized for medicinal chemistry teams requiring rapid SAR exploration around the C-6 position while maintaining the pharmacophoric C-2 CF₃ group.

Quote Request

Request a Quote for Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.